

JHW007 Hydrochloride: A Technical Guide to Solubility in DMSO and Ethanol

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Compound of Interest

Compound Name: JHW007 hydrochloride

Cat. No.: B588582

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of **JHW007 hydrochloride** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the precise handling and dissolution of **JHW007 hydrochloride** are critical.

Executive Summary

JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor, demonstrating high affinity for the dopamine transporter (DAT).[1][2] Its pharmacological profile has led to its investigation as a potential therapeutic agent for cocaine addiction.[3][4][5] Understanding its solubility in standard laboratory solvents is a fundamental prerequisite for accurate and reproducible in vitro and in vivo studies. This guide summarizes the quantitative solubility data, provides a detailed, representative experimental protocol for solubility determination, and illustrates the primary signaling pathway associated with **JHW007 hydrochloride**'s mechanism of action.

Quantitative Solubility Data

The solubility of **JHW007 hydrochloride** in dimethyl sulfoxide (DMSO) and ethanol is well-documented in commercially available product data sheets. The compound exhibits high solubility in both solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO)	100	42.19
Ethanol	100	42.19

Note: The molecular weight of **JHW007 hydrochloride** is 421.95 g/mol .[\[1\]](#)[\[2\]](#) The solubility data is based on this molecular weight.

Experimental Protocols: Solubility Determination

While the precise experimental methods used to determine the cited solubility data are proprietary to the manufacturers, a general and widely accepted protocol for determining the thermodynamic (equilibrium) solubility of a small molecule like **JHW007 hydrochloride** is presented below. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound, often using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **JHW007 hydrochloride** (powder form)
- Dimethyl sulfoxide (DMSO), anhydrous, analytical grade
- Ethanol, absolute, analytical grade
- Vials with screw caps (e.g., 2 mL glass vials)
- Thermostatically controlled shaker or incubator
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

- Appropriate mobile phase for HPLC (e.g., acetonitrile/water with a suitable buffer)
- C18 HPLC column

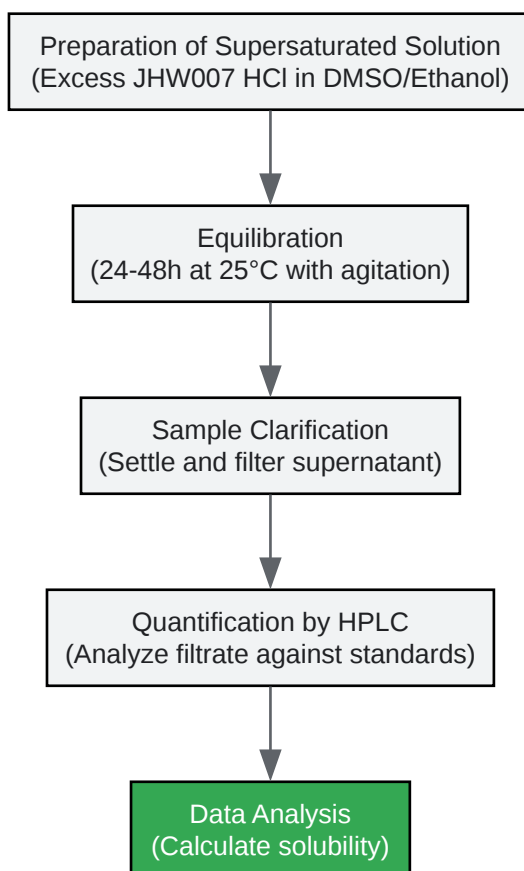
Methodology

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **JHW007 hydrochloride** into several vials. The amount should be more than what is expected to dissolve to ensure a solid phase remains.
 - Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
- Sample Clarification:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to permit the excess solid to settle.
 - Carefully withdraw a portion of the supernatant using a pipette.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **JHW007 hydrochloride** of known concentrations in the respective solvent.

- Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas at the appropriate wavelength.
- Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.
- Inject the diluted sample solutions into the HPLC system and record the peak areas.
- Data Analysis:
 - Determine the concentration of **JHW007 hydrochloride** in the diluted samples by comparing their peak areas to the calibration curve.
 - Calculate the concentration in the original, undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of **JHW007 hydrochloride** in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

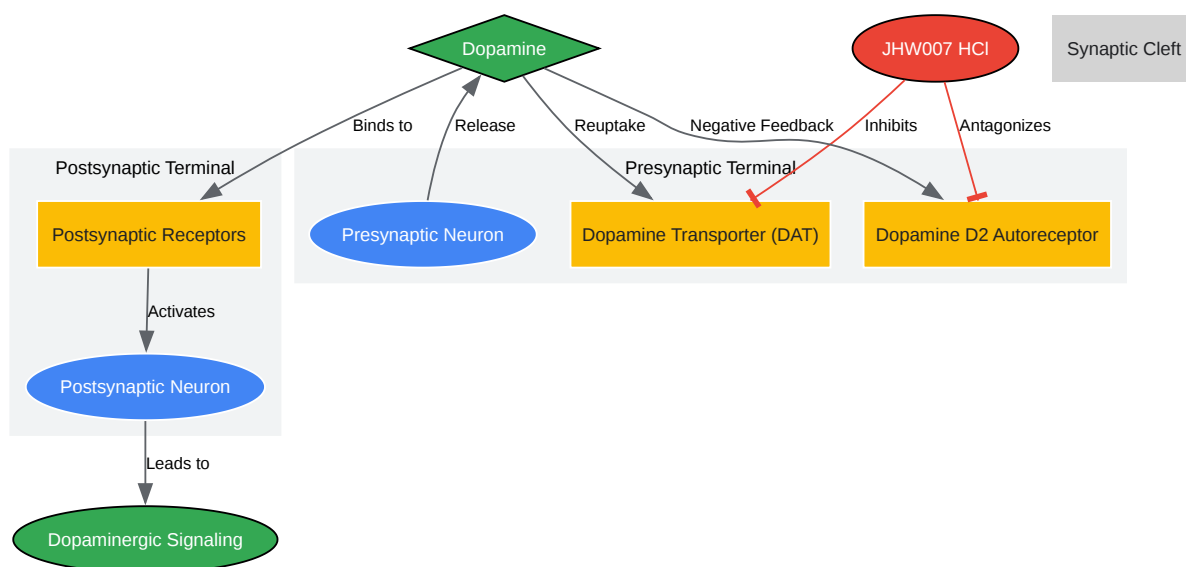


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Caption: Experimental workflow for determining the solubility of **JHW007 hydrochloride**.

Signaling Pathway of JHW007 Hydrochloride

JHW007 hydrochloride is an atypical dopamine reuptake inhibitor.[3] It binds with high affinity to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine.[1][2] This leads to enhanced dopaminergic signaling. Additionally, some evidence suggests that JHW007 may act as a direct antagonist at the dopamine D2 autoreceptor, which could further contribute to its pharmacological effects.[3][4][6]



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Caption: Proposed mechanism of action for **JHW007 hydrochloride** at the dopaminergic synapse.

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